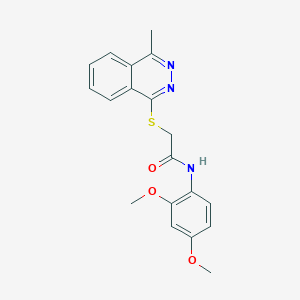

N-(2,4-dimethoxyphenyl)-2-(4-methylphthalazinylthio)acetamide

描述

N-(2,4-Dimethoxyphenyl)-2-(4-methylphthalazinylthio)acetamide is a synthetic acetamide derivative characterized by a 2,4-dimethoxyphenyl group attached to the acetamide nitrogen and a 4-methylphthalazinylthio moiety at the acetamide’s sulfur-linked position. Similar compounds in the evidence demonstrate roles in antimicrobial activity, enzyme inhibition, and agrochemical development, implying that this compound may share analogous applications .

属性

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-(4-methylphthalazin-1-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S/c1-12-14-6-4-5-7-15(14)19(22-21-12)26-11-18(23)20-16-9-8-13(24-2)10-17(16)25-3/h4-10H,11H2,1-3H3,(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URVNWVQFGNXABZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C2=CC=CC=C12)SCC(=O)NC3=C(C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-(4-methylphthalazinylthio)acetamide typically involves multiple steps:

Formation of the Thioacetamide Intermediate: The initial step often involves the reaction of 4-methylphthalazine with a suitable thiolating agent to form the thioacetamide intermediate. Common reagents include thiourea or thioacetic acid under acidic or basic conditions.

Coupling with Dimethoxyphenyl Derivative: The intermediate is then coupled with a 2,4-dimethoxyphenyl derivative, usually through a nucleophilic substitution reaction. This step may require catalysts such as palladium or copper to facilitate the coupling process.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring efficient use of reagents, and implementing robust purification processes to meet industrial standards.

化学反应分析

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-(4-methylphthalazinylthio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the thioacetamide group to a corresponding amine.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or ethanol.

Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.

科学研究应用

N-(2,4-dimethoxyphenyl)-2-(4-methylphthalazinylthio)acetamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Biological Research: It is used in biological assays to investigate its effects on various cellular processes and pathways.

Chemical Biology: The compound serves as a tool for probing the mechanisms of action of related bioactive molecules.

Industrial Applications:

作用机制

The mechanism by which N-(2,4-dimethoxyphenyl)-2-(4-methylphthalazinylthio)acetamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes involved in inflammatory or metabolic pathways.

Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.

Signal Transduction: The compound could interfere with signal transduction pathways, affecting gene expression and cellular functions.

相似化合物的比较

Table 1: Structural and Molecular Comparisons

Key Observations :

Key Observations :

- The target compound’s synthesis likely follows a similar pathway to and , involving thiol-chloroacetamide coupling.

- Quinazolinone analogs () achieve higher yields (65–82%), possibly due to optimized reaction conditions or stability of intermediates.

Key Observations :

- The target compound’s phthalazine ring may confer kinase inhibitory activity, akin to quinazolinone derivatives in .

生物活性

N-(2,4-dimethoxyphenyl)-2-(4-methylphthalazinylthio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the existing research on its biological activity, including antimicrobial, antioxidant, and anticancer properties.

Chemical Structure

The compound can be represented by the following chemical structure:

- Molecular Formula : CHNOS

- SMILES Notation : CC1=CC=C(C=C1OC)C(=O)N(CC2=CC=CC=N2)C(=O)O

1. Antimicrobial Activity

Research has demonstrated that various derivatives of similar compounds exhibit antimicrobial properties. The evaluation typically involves testing against both Gram-positive and Gram-negative bacteria using the agar-dilution method.

- Findings :

- Compounds related to this compound showed varying degrees of antimicrobial activity.

- For instance, a study indicated that certain derivatives exhibited minimum inhibitory concentration (MIC) values above 100 μM when compared to ciprofloxacin, suggesting moderate activity against tested strains like Staphylococcus aureus and Escherichia coli .

2. Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress in biological systems. The antioxidant activity of similar compounds has been assessed using methods such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power).

- DPPH Radical Scavenging :

- FRAP Assay :

3. Anticancer Activity

The potential anticancer effects of this compound have been explored through various studies focusing on its ability to inhibit cancer cell proliferation.

- Mechanism :

- Case Studies :

- In vitro studies have demonstrated that certain derivatives can effectively reduce the viability of cancer cell lines, although specific data on this compound remains limited.

Summary of Research Findings

| Biological Activity | Methodology | Results |

|---|---|---|

| Antimicrobial | Agar-dilution method | MIC > 100 μM for several derivatives |

| Antioxidant | DPPH assay | IC values: 0.66 mM - 1.75 mM |

| FRAP assay | Values up to 19.1 mM indicating strong reducing power | |

| Anticancer | In vitro assays | Induced apoptosis in cancer cell lines (specific data pending) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。